An In-Depth Technical Guide to the Structural Elucidation of tert-Butyl benzo[d]oxazol-4-ylcarbamate
An In-Depth Technical Guide to the Structural Elucidation of tert-Butyl benzo[d]oxazol-4-ylcarbamate
This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of tert-Butyl benzo[d]oxazol-4-ylcarbamate, a representative member of the pharmacologically significant benzoxazole class of heterocyclic compounds. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the underlying scientific rationale for each analytical step. We will explore the synthesis and a multi-faceted spectroscopic analysis, demonstrating how a confluence of data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) leads to an unambiguous structural assignment.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1][2] These compounds exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The therapeutic potential of these molecules is intrinsically linked to their precise three-dimensional structure. Therefore, the rigorous and unequivocal determination of their chemical structure is a critical step in the drug discovery and development pipeline, underpinning any subsequent structure-activity relationship (SAR) studies.[1]
This guide uses tert-Butyl benzo[d]oxazol-4-ylcarbamate as a didactic model to illustrate the principles and workflows of modern structural elucidation. The presence of a Boc-protecting group and a substituted aromatic system presents a set of interesting and illustrative challenges in spectral interpretation.
Synthesis Pathway: A Rational Approach to the Target Molecule
The synthesis of tert-Butyl benzo[d]oxazol-4-ylcarbamate is logically approached via a two-step process starting from 4-nitro-2-aminophenol. This precursor is chosen for the strategic placement of the nitro and amino groups, which allows for the sequential formation of the benzoxazole core and subsequent functionalization.
Step 1: Cyclization to form 4-Aminobenzo[d]oxazole. The initial step involves the reductive cyclization of 4-nitro-2-aminophenol. This transformation can be achieved through various established methods. A common approach involves the reaction with a suitable cyclizing agent, followed by reduction of the nitro group. An alternative and efficient modern method involves a one-pot reaction where the cyclization and reduction occur concurrently.
Step 2: Boc Protection. The resulting 4-aminobenzo[d]oxazole possesses a nucleophilic amino group that can be readily protected. The introduction of the tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis, valued for its stability under many reaction conditions and its facile removal under acidic conditions. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[5]
The overall synthetic workflow is depicted below.
Caption: Synthetic route to the target compound.
Comprehensive Spectroscopic Analysis
With the target molecule synthesized and purified, the core task of structural elucidation begins. This process is a puzzle where each spectroscopic technique provides a unique set of clues. By integrating these clues, a complete and validated picture of the molecular structure emerges. For this guide, we will analyze a representative dataset consistent with the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering the first piece of concrete evidence for its elemental composition.
Experimental Protocol:
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Instrumentation: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).
-
Sample Preparation: The compound is dissolved in a suitable solvent like methanol or acetonitrile and infused into the spectrometer.
Data Interpretation: The high-resolution mass spectrum would be expected to show a prominent peak for the protonated molecule ([M+H]⁺). The calculated exact mass for C₁₂H₁₄N₂O₃ is 234.1004. The ESI-MS analysis should yield a peak for the protonated molecule at m/z 235.1077, consistent with the molecular formula C₁₂H₁₅N₂O₃⁺. Fragmentation analysis would likely show the loss of the tert-butyl group (a loss of 56 Da) or the entire Boc group (a loss of 100 Da), providing further substantiation of the proposed structure.[6][7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups present in the molecule.
Experimental Protocol:
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.[8]
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal or ground with KBr to form a pellet.
Data Interpretation: The IR spectrum provides a characteristic fingerprint of the molecule's functional groups. Key expected vibrational frequencies are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3350 | N-H Stretch | Carbamate | Indicates the presence of the secondary amine in the carbamate linker. |
| ~2980 | C-H Stretch | tert-Butyl | Aliphatic C-H stretching confirms the presence of the Boc group. |
| ~1725 | C=O Stretch | Carbamate | A strong absorption characteristic of the carbamate carbonyl group.[9] |
| ~1620, 1580 | C=C & C=N Stretch | Benzoxazole | Aromatic and heteroaromatic ring stretching vibrations. |
| ~1250, 1160 | C-O Stretch | Carbamate & Ether | Strong bands associated with the C-O bonds of the carbamate and the benzoxazole ether linkage. |
The presence of a sharp N-H stretch around 3350 cm⁻¹ and a strong carbonyl absorption around 1725 cm⁻¹ are particularly diagnostic for the Boc-protected amine.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy reveals the number of distinct proton environments and their connectivity through spin-spin coupling.
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Frequency: 400 MHz or higher for better resolution.
-
Standard: Tetramethylsilane (TMS) as an internal standard (0.00 ppm).[1]
Predicted ¹H NMR Data and Interpretation:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Proposed Assignment | Rationale |
| ~8.10 | s | 1H | H-2 | The proton at the C-2 position of the benzoxazole ring is typically a singlet in the aromatic region. |
| ~7.85 | d | 1H | H-5 or H-7 | Aromatic proton ortho to the carbamate group, deshielded. |
| ~7.50 | t | 1H | H-6 | Aromatic proton with two ortho neighbors, appearing as a triplet. |
| ~7.30 | d | 1H | H-5 or H-7 | Aromatic proton ortho to the oxazole oxygen. |
| ~7.00 | s (broad) | 1H | N-H | The carbamate proton, often broad and may exchange with D₂O. |
| 1.55 | s | 9H | -C(CH₃)₃ | A large singlet in the upfield region, characteristic of the nine equivalent protons of the tert-butyl group. |
The aromatic region (δ 7.0-8.5 ppm) is complex due to the substitution pattern. The exact assignment of H-5 and H-7 would require 2D NMR techniques. The large singlet at ~1.55 ppm integrating to 9 protons is an unmistakable signature of the tert-butyl group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Experimental Protocol:
-
Solvent: CDCl₃ or DMSO-d₆.
-
Frequency: 100 MHz or higher.
-
Mode: Proton-decoupled, resulting in singlets for each unique carbon.
Predicted ¹³C NMR Data and Interpretation:
| Chemical Shift (δ) ppm | Proposed Assignment | Rationale |
| ~153.0 | C=O | Carbamate carbonyl carbon, highly deshielded. |
| ~151.0 | C-2 | Carbon in the oxazole ring, adjacent to nitrogen and oxygen. |
| ~149.0 | C-7a | Bridgehead carbon bonded to oxygen. |
| ~141.0 | C-3a | Bridgehead carbon bonded to nitrogen. |
| ~135.0 | C-4 | Aromatic carbon directly attached to the nitrogen of the carbamate. |
| ~125.0 | C-6 | Aromatic CH carbon. |
| ~118.0 | C-5 | Aromatic CH carbon. |
| ~110.0 | C-7 | Aromatic CH carbon. |
| ~81.0 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~28.5 | -C(CH₃ )₃ | Methyl carbons of the tert-butyl group, highly shielded. |
The chemical shifts are estimates based on typical values for benzoxazoles and Boc-protected amines. The downfield signal for the carbonyl carbon and the characteristic signals for the tert-butyl group are key identifiers.
2D NMR Spectroscopy: Connecting the Pieces
While 1D NMR provides a list of parts, 2D NMR experiments like COSY, HSQC, and HMBC reveal how these parts are connected, allowing for the definitive assembly of the molecular structure.
Experimental Workflow:
Caption: Logic flow for 2D NMR data integration.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). A COSY spectrum would show cross-peaks connecting H-5 with H-6, and H-6 with H-7, confirming their adjacency on the benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals at ~7.85, ~7.50, and ~7.30 ppm to their respective aromatic carbon signals, and the proton signal at ~1.55 ppm to the methyl carbon signal at ~28.5 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the carbon skeleton. It shows correlations between protons and carbons that are 2-4 bonds away. Key expected HMBC correlations are visualized below.
Caption: Predicted key long-range ¹H-¹³C HMBC correlations.
Crucial HMBC Correlations:
-
The N-H proton (~7.00 ppm) would show a correlation to the carbamate carbonyl carbon (~153.0 ppm) and the aromatic carbon C-4 (~135.0 ppm), unequivocally establishing the carbamate linkage at the 4-position.
-
The tert-butyl protons (~1.55 ppm) would show correlations to the quaternary carbon of the Boc group (~81.0 ppm) and the carbonyl carbon (~153.0 ppm), confirming the Boc group structure.
-
The H-2 proton (~8.10 ppm) would show correlations to the bridgehead carbons C-3a and C-7a , confirming its position on the oxazole ring.
-
Correlations between the aromatic protons (H-5, H-6, H-7) and their neighboring carbons would solidify the substitution pattern on the benzene ring.
Conclusion: A Self-Validating Structural Assignment
The structural elucidation of tert-Butyl benzo[d]oxazol-4-ylcarbamate is a process of logical deduction, where each piece of spectroscopic data corroborates the others. The mass spectrum confirms the molecular formula. The IR spectrum identifies the key functional groups (carbamate, benzoxazole). The 1D NMR spectra provide a census of the proton and carbon environments. Finally, the 2D NMR experiments act as the definitive proof, weaving the individual structural fragments into a single, validated molecular architecture. This multi-technique, self-validating approach ensures the highest level of confidence in the final structural assignment, a prerequisite for any further research and development in the field of medicinal chemistry.
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